molecular formula C19H30O2 B14604934 Methyl octadeca-4,8-diynoate CAS No. 58443-97-3

Methyl octadeca-4,8-diynoate

Katalognummer: B14604934
CAS-Nummer: 58443-97-3
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: YSLYYVGZWYMGKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl octadeca-4,8-diynoate can be synthesized through several methods. One common approach involves the reaction of octadecadiynoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl octadeca-4,8-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like selenium dioxide and tert-butyl hydroperoxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and other esters.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl octadeca-4,8-diynoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying lipid metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of methyl octadeca-4,8-diynoate involves its interaction with specific molecular targets and pathways. For instance, during oxidation reactions, the compound undergoes allylic oxidation to form hydroxy derivatives, which can further participate in various biochemical processes. The presence of triple bonds in its structure allows for unique reactivity and interactions with enzymes and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl octadec-9-ynoate
  • Methyl undec-10-ynoate
  • Methyl octadec-11E-en-9-ynoate

Uniqueness

Methyl octadeca-4,8-diynoate is unique due to the presence of two triple bonds in its structure, which imparts distinct chemical and physical properties This differentiates it from other similar compounds that may have only one triple bond or different functional groups

Eigenschaften

CAS-Nummer

58443-97-3

Molekularformel

C19H30O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

methyl octadeca-4,8-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13-14,17-18H2,1-2H3

InChI-Schlüssel

YSLYYVGZWYMGKX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC#CCCC#CCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.